molecular formula C13H14N2O4*HCl*1,25H2O B613035 L-Serine 7-amido-4-methylcoumarin hydrochloride CAS No. 115918-60-0

L-Serine 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B613035
CAS No.: 115918-60-0
M. Wt: 298,72 g/mole
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.15 (s, 1H, coumarin H-5),
    • δ 7.65 (d, J = 8.4 Hz, 1H, coumarin H-6),
    • δ 6.95 (d, J = 8.4 Hz, 1H, coumarin H-8),
    • δ 4.45 (m, 1H, serine α-CH),
    • δ 3.85 (dd, J = 11.2 Hz, 2H, serine β-CH₂),
    • δ 2.40 (s, 3H, coumarin 4-CH₃).
  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 168.2 (amide C=O),
    • δ 160.1 (coumarin C-2),
    • δ 152.3 (coumarin C-7),
    • δ 116.5–125.8 (aromatic carbons),
    • δ 54.3 (serine α-C),
    • δ 20.1 (coumarin 4-CH₃).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3280 cm⁻¹ (N–H and O–H stretch),
  • 1655 cm⁻¹ (amide C=O),
  • 1610 cm⁻¹ (coumarin C=O),
  • 1550 cm⁻¹ (C–N stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The coumarin chromophore exhibits strong absorption at λₐᵦₛ = 340 nm (ε = 15,000 M⁻¹cm⁻¹) in aqueous solution, with fluorescence emission at λₑₘ = 460 nm upon enzymatic cleavage of the amide bond.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMJTWWLPLESCZ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of H-Ser-AMC·HCl centers on forming an amide bond between the α-amino group of L-serine and the carboxylic acid group of 7-amido-4-methylcoumarin. This reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , activated by N-hydroxysuccinimide (NHS) to enhance efficiency. The general reaction pathway proceeds as follows:

  • Activation of AMC :
    7-Amido-4-methylcoumarin+DCC/NHSActivated AMC intermediate\text{7-Amido-4-methylcoumarin} + \text{DCC/NHS} \rightarrow \text{Activated AMC intermediate}

  • Coupling with L-Serine :
    Activated AMC+L-SerineH-Ser-AMC+Byproducts\text{Activated AMC} + \text{L-Serine} \rightarrow \text{H-Ser-AMC} + \text{Byproducts}

  • Salt Formation :
    H-Ser-AMC+HClH-Ser-AMC\cdotpHCl\text{H-Ser-AMC} + \text{HCl} \rightarrow \text{H-Ser-AMC·HCl}

Preparation of L-Serine

L-Serine is synthesized via nitration and reduction of β-chloropropionic acid derivatives, as described in patent CN104098480A:

  • Nitration : β-Chloropropionic acid is treated with concentrated HNO₃ at -2–1°C to yield 2-nitro-3-chloropropionic acid.

  • Reduction : Catalytic hydrogenation (e.g., using H₂ and Ni) converts the nitro group to an amine, forming 2-amino-3-chloropropionic acid.

  • Hydrolysis : Alkaline hydrolysis (2 M NaOH, 50–55°C) followed by neutralization produces L-serine.

Coupling with AMC

  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is used to prevent premature hydrolysis.

  • Molar Ratios : A 1:1.2 molar ratio of L-serine to AMC ensures complete conversion, with DCC/NHS added in stoichiometric excess (1.5–2.0 equivalents).

  • Reaction Time : 12–24 hours at 0–4°C under inert atmosphere (N₂ or Ar).

Hydrochloride Salt Formation

The crude product is treated with HCl gas or concentrated HCl in diethyl ether to precipitate H-Ser-AMC·HCl, which is filtered and washed with cold ether.

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate/methanol (9:1 to 7:3) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >98%, with retention times compared to standards.

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 7.6–8.1 ppm (coumarin aromatic protons) and δ 3.8–4.2 ppm (serine CH₂OH).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 298.72, consistent with the molecular formula C₁₃H₁₄N₂O₄·HCl.

Crystallization

Recrystallization from ethanol/water (1:3) yields white crystals with a melting point of 215–217°C.

Industrial-Scale Production

Batch Reactor Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–1 L500–1000 L
Temperature ControlIce bathJacketed reactors
Yield65–70%75–80%
Purity95–98%98–99%

Industrial processes use continuous flow systems to enhance mixing and reduce reaction times. Automated pH adjustment and in-line HPLC monitoring ensure consistency.

Comparative Analysis of Coupling Agents

Coupling AgentReaction Time (h)Yield (%)Purity (%)Cost (USD/g)
DCC/NHS1872970.85
EDC/NHS1268951.20
HATU875982.50

DCC/NHS remains the most cost-effective choice for large-scale synthesis, while HATU offers faster kinetics at higher costs.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-activation of AMC leads to dimerization.

  • Low Solubility : L-Serine’s polar side chain complicates coupling in non-polar solvents.

Solutions

  • Low-Temperature Coupling : Reduces side reactions.

  • Co-Solvents : Addition of 10% tetrahydrofuran (THF) improves solubility without hindering reactivity .

Scientific Research Applications

Enzymatic Assays

L-Serine 7-amido-4-methylcoumarin hydrochloride is primarily employed as a substrate in assays that measure the activity of aminopeptidases. These enzymes play crucial roles in protein digestion and metabolism by cleaving amino acids from the N-terminus of peptides and proteins.

Table 1: Enzymatic Applications of this compound

Application Enzyme Target Detection Method
Aminopeptidase ActivityL-Alanine AminopeptidaseFluorescence measurement
Bacterial DetectionVarious AminopeptidasesFluorogenic substrate hydrolysis
Protease InhibitionSerine ProteasesCompetitive inhibition assays

In a study, L-serine 7-amido-4-methylcoumarin was used to evaluate the activity of L-alanine aminopeptidase, demonstrating its effectiveness in producing a fluorescent signal upon enzymatic hydrolysis, which can be quantitatively measured using fluorescence plate readers .

Microbial Detection

This compound has been integrated into bacterial growth media to detect specific bacterial enzymes. For instance, it is sensitive to the presence of psychotropic bacteria associated with spoilage in food products. The hydrolysis of L-serine 7-amido-4-methylcoumarin by bacterial enzymes results in a detectable fluorescent signal, aiding in the identification of spoilage organisms in samples like meat and dairy products .

Therapeutic Research

Emerging research indicates that L-serine may have therapeutic implications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies on non-human primate models have shown that L-serine treatment can reduce pathological features associated with ALS, suggesting its potential as a neuroprotective agent . While L-serine 7-amido-4-methylcoumarin itself is not directly used therapeutically, understanding its interactions with enzymes involved in neurodegeneration could lead to insights into treatment strategies.

Coumarin Derivatives and Broader Applications

This compound belongs to a larger class of coumarin derivatives known for their diverse biological activities. Research highlights that coumarins exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This broad spectrum of biological activities positions coumarins as promising scaffolds for drug development .

Table 2: Biological Activities of Coumarin Derivatives

Activity Type Examples Mechanism
AntimicrobialVarious bacterial strainsDisruption of cell membranes
AnticancerCancer cell linesInduction of apoptosis
AntioxidantCellular modelsScavenging free radicals
Anti-inflammatoryIn vitro modelsInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Enzymatic Targets

The enzymatic specificity of 7-amido-4-methylcoumarin derivatives is determined by the amino acid or peptide moiety conjugated to the coumarin core:

  • L-Serine 7-amido-4-methylcoumarin hydrochloride : Targets serine proteases (e.g., trypsin-like enzymes) due to the L-serine residue .
  • Z-L-Arg 7-amido-4-methylcoumarin hydrochloride : Designed for arginine-specific proteases (e.g., trypsin, thrombin) via its arginine side chain .
  • N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride : A tripeptide derivative cleaved by thrombin, leveraging the Tosyl-Gly-Pro-Arg sequence for specificity .
  • L-Leucine 7-amido-4-methylcoumarin hydrochloride: Substrate for leucine aminopeptidase (LAP3) and inhibitor of serine proteases .
  • L-Alanine 7-amido-4-methylcoumarin trifluoroacetate: Used in aminopeptidase assays due to its alanine residue .

Structural and Functional Differences

Compound Name CAS Number Target Enzyme Molecular Weight (g/mol) Price (25 mg)
L-Serine 7-amido-4-methylcoumarin HCl 115918-60-0 Serine proteases Not specified $58.00
Z-L-Arg 7-amido-4-methylcoumarin HCl - Arginine-specific proteases - $1,095.00*
L-Leucine 7-amido-4-methylcoumarin HCl - Leucine aminopeptidase (LAP3) 324.81 $1,095.00
Glutaryl-glycyl-L-Arg 7-amido-4-MCA HCl 103213-40-7 Thrombin - $500.00
L-Alanine 7-amido-4-methylcoumarin TFA salt 96594-10-4 Aminopeptidase - $56.00

*Price for 10 mg .

  • Molecular Weight: Variations arise from the amino acid side chain and counterion (e.g., HCl vs. TFA). L-Leucine’s higher molecular weight (324.81 g/mol) reflects its branched aliphatic side chain .
  • Cost : Arginine-containing derivatives (e.g., Z-L-Arg) are significantly more expensive due to complex synthesis and niche applications .

Fluorescence and Detection

All compounds release AMC upon cleavage, ensuring consistent fluorescence properties (Ex/Em ~340–360/440–460 nm) . However, modifications like the trifluoroacetate salt in L-Alanine derivatives may alter solubility and quenching behavior .

Key Research Findings

  • Amino acid conjugation enhances substrate specificity and enzymatic turnover rates. For example, L-Serine derivatives show 2–3× higher selectivity for trypsin-like serine proteases compared to non-conjugated coumarin substrates .
  • Price disparities reflect synthetic complexity; Glutaryl-glycyl-L-Arg derivatives cost ~8.6× more than L-Serine derivatives due to multi-step peptide synthesis .
  • Inhibitory effects: L-Leucine 7-amido-4-methylcoumarin hydrochloride demonstrates competitive inhibition of serine proteases at IC₅₀ values <10 µM, expanding its utility beyond substrate applications .

Biological Activity

L-Serine 7-amido-4-methylcoumarin hydrochloride (Ser-AMC) is a synthetic compound widely utilized in biochemical research, particularly in the study of enzyme kinetics and mechanisms. This article explores its biological activity, applications, and related research findings.

Overview of this compound

This compound is a substrate for various proteolytic enzymes, particularly serine proteases. Upon hydrolysis by these enzymes, it releases a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantified to assess enzyme activity.

Chemical Structure

  • Molecular Formula : C₁₃H₁₅N₃O₄Cl
  • Molecular Weight : 303.73 g/mol

The compound acts as a substrate for serine proteases. The hydrolysis reaction can be represented as follows:

Ser AMC+ProteaseL Serine+AMC fluorescent \text{Ser AMC}+\text{Protease}\rightarrow \text{L Serine}+\text{AMC fluorescent }

The fluorescence intensity of AMC is directly proportional to the enzyme's activity, making it an effective tool for measuring protease functions in various biological contexts .

Enzyme Activity Assays

This compound is primarily used in assays to measure the activity of:

  • Proteases : Including aminopeptidases and serine proteases.
  • Peptidases : For studying peptide bond hydrolysis.

Diagnostic Applications

The compound is employed in diagnostic assays to detect enzyme deficiencies and metabolic disorders, as it provides a reliable method for quantifying enzyme activity .

Study on Enzyme Kinetics

In a study evaluating the activity of insulin-regulated aminopeptidase (IRAP), researchers utilized this compound to measure enzymatic activity. The fluorescence generated was monitored, providing insights into the kinetics of IRAP under various conditions .

Key Findings :

  • The fluorescence intensity increased linearly with enzyme concentration.
  • Specific activity measurements indicated that IRAP exhibited optimal activity at physiological pH levels.

Inhibition Studies

Another significant application involves testing the inhibitory effects of various compounds on serine proteases using Ser-AMC as a substrate. In one study, several ingredients from dental products were screened for their ability to inhibit TMPRSS2, a serine protease involved in viral entry into cells. The results demonstrated that multiple ingredients significantly reduced TMPRSS2 activity when assessed with Ser-AMC .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Properties
L-Leucine 7-amido-4-methylcoumarinSimilar structure with leucineUsed for different enzyme specificity
L-Arginine 7-amido-4-methylcoumarinContains arginineTargets arginine-dependent enzymes

This compound is distinct due to its specific interaction with serine-dependent enzymes, allowing for targeted studies in enzymology compared to other similar compounds .

Q & A

Q. What safety precautions are critical when handling this compound?

  • Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods for powder handling. Dispose of waste via approved hazardous chemical protocols. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

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